1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-(trifluoromethyl)phenyl)urea is a complex organic compound with a unique structure that combines a hydroxy group, a methylthio group, and a trifluoromethylphenyl group
Preparation Methods
The synthesis of 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the hydroxy-methylthio intermediate: This step involves the reaction of a suitable precursor with reagents such as methylthiol and a base to introduce the hydroxy and methylthio groups.
Introduction of the trifluoromethylphenyl group: This step involves the reaction of the intermediate with a trifluoromethylphenyl reagent under specific conditions to form the desired compound.
Final urea formation: The final step involves the reaction of the intermediate with a urea derivative to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy and methylthio groups can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: The trifluoromethylphenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-(trifluoromethyl)phenyl)urea has various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-(trifluoromethyl)phenyl)urea can be compared with other similar compounds, such as:
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-chlorophenyl)urea: This compound has a similar structure but with a chlorophenyl group instead of a trifluoromethylphenyl group.
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-methylphenyl)urea: This compound has a similar structure but with a methylphenyl group instead of a trifluoromethylphenyl group.
The uniqueness of this compound lies in its trifluoromethylphenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O2S/c1-13(21,7-8-22-2)9-18-12(20)19-11-5-3-10(4-6-11)14(15,16)17/h3-6,21H,7-9H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMIHZSLTPKAHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NC1=CC=C(C=C1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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